molecular formula C14H18O2 B13069561 Ethyl 2-(3-phenylcyclobutyl)acetate

Ethyl 2-(3-phenylcyclobutyl)acetate

Cat. No.: B13069561
M. Wt: 218.29 g/mol
InChI Key: MPQUFWNDZZCNNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-phenylcyclobutyl)acetate is an organic compound with the molecular formula C14H18O2. It belongs to the class of esters, which are commonly known for their pleasant aromas and are widely used in various industries . This compound features a cyclobutyl ring substituted with a phenyl group and an ethyl acetate moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-phenylcyclobutyl)acetate typically involves the esterification of 2-(3-phenylcyclobutyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenylcyclobutyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine (TEA).

Major Products

    Hydrolysis: 2-(3-phenylcyclobutyl)acetic acid and ethanol.

    Reduction: 2-(3-phenylcyclobutyl)ethanol.

    Substitution: 2-(3-phenylcyclobutyl)acetamide.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-phenylcyclobutyl)acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes and receptors. The phenyl group in its structure may also contribute to its binding affinity and specificity towards certain molecular pathways .

Comparison with Similar Compounds

Ethyl 2-(3-phenylcyclobutyl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate:

The unique cyclobutyl and phenyl groups in this compound make it distinct from these simpler esters, providing it with unique chemical and biological properties.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 2-(3-phenylcyclobutyl)acetate

InChI

InChI=1S/C14H18O2/c1-2-16-14(15)10-11-8-13(9-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3

InChI Key

MPQUFWNDZZCNNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.